Pyroporphyrin dimethyl ester
CAS No.: 10589-94-3
Cat. No.: VC21354080
Molecular Formula: C32H34N4O4
Molecular Weight: 538.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10589-94-3 |
---|---|
Molecular Formula | C32H34N4O4 |
Molecular Weight | 538.6 g/mol |
IUPAC Name | methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
Standard InChI | InChI=1S/C32H34N4O4/c1-17-11-22-14-27-19(3)23(7-9-31(37)39-5)29(35-27)16-30-24(8-10-32(38)40-6)20(4)28(36-30)15-26-18(2)12-21(34-26)13-25(17)33-22/h11-16,33-34H,7-10H2,1-6H3 |
Standard InChI Key | CEPCOHFDZYMQHP-UHFFFAOYSA-N |
SMILES | CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C |
Canonical SMILES | CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C |
Chemical Properties and Structural Characteristics
Pyroporphyrin dimethyl ester possesses distinctive chemical and physical properties that define its behavior in various experimental conditions. This section details these properties to provide researchers with comprehensive information for handling and utilizing this compound effectively.
Fundamental Chemical Identifiers
The chemical identifiers for Pyroporphyrin dimethyl ester provide essential reference information for researchers:
Property | Value |
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CAS Number | 10589-94-3 |
Molecular Formula | C32H34N4O4 |
Molecular Weight | 538.64 g/mol |
IUPAC Name | methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
Standard InChI | InChI=1S/C32H34N4O4/c1-17-11-22-14-27-19(3)23(7-9-31(37)39-5)29(35-27)16-30-24(8-10-32(38)40-6)20(4)28(36-30)15-26-18(2)12-21(34-26)13-25(17)33-22/h11-16,33-34H,7-10H2,1-6H3 |
Standard InChIKey | CEPCOHFDZYMQHP-UHFFFAOYSA-N |
The compound is also known by several synonyms in scientific literature and commercial catalogs, including:
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Deuteroporphyrin IX dimethyl ester
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DIMETHYL 3,7,12,17-TETRAMETHYL-21H,23H-PORPHINE-2,18-DIPROPIONATE
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21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, dimethyl ester
Physical Properties
The physical characteristics of Pyroporphyrin dimethyl ester are important considerations for laboratory handling and experimental design:
Physical Property | Value |
---|---|
Appearance | Crystal, Purple color |
Melting Point | 217-220 °C (literature) |
Boiling Point | 996.4±65.0 °C (Predicted) |
Density | 1.226±0.06 g/cm³ (Predicted) |
Solubility | Soluble in chloroform, dichloromethane, and DMSO |
The distinctive purple coloration is characteristic of porphyrin compounds and results from the extensive conjugation within the tetrapyrrole ring structure .
Structural Features
Pyroporphyrin dimethyl ester features a tetrapyrrole macrocycle core structure that is characteristic of porphyrins. The molecule contains:
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Four pyrrole rings connected by methine bridges
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Four methyl groups at positions 3, 7, 12, and 17
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Two propionate side chains esterified with methyl groups at positions 2 and 18
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Two unsubstituted β-positions, which distinguishes it from other porphyrin derivatives
The structural arrangement provides a planar, aromatic macrocycle with substantial π-electron delocalization, contributing to its distinctive spectroscopic properties and chemical reactivity.
Synthesis Methods
The synthesis of Pyroporphyrin dimethyl ester has been documented in scientific literature through various methodologies, with stepwise porphin synthesis being a notable approach.
Stepwise Porphin Synthesis
Research published in the Royal Society of Chemistry journals indicates that Pyroporphyrin dimethyl ester can be prepared using a stepwise porphin synthesis method. This approach has been successfully employed for the preparation of several porphins, including Deuteroporphyrin IX dimethyl ester, containing one or two unsubstituted β-positions .
The general synthetic pathway typically involves:
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Formation of the tetrapyrrole structure
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Appropriate substitution of methyl groups at positions 3, 7, 12, and 17
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Introduction of propionic acid side chains at positions 2 and 18
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Esterification of the propionic acid groups with methanol in the presence of a catalyst to form the dimethyl ester
Synthesis from Related Porphyrins
Another approach involves the transformation of related porphyrins. For instance, research has demonstrated the functionalization of Deuteroporphyrin IX dimethyl ester at its β-positions. This involves:
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Initial halogenation of the unsubstituted β-positions
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Subsequent palladium-catalyzed coupling reactions to introduce various functional groups
These synthetic strategies highlight the versatility of porphyrin chemistry and provide researchers with options for preparing Pyroporphyrin dimethyl ester with specific structural features for various applications.
Spectroscopic Characterization
Spectroscopic techniques are essential for the characterization and purity assessment of Pyroporphyrin dimethyl ester. The distinctive spectral properties of this compound reflect its structural features and provide valuable analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical information about the structural arrangement of Pyroporphyrin dimethyl ester. Research by Sano and colleagues has documented the NMR spectra of various porphyrin derivatives, including Deuteroporphyrin IX dimethyl ester .
Key NMR spectral features include:
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Ring hydrogen signals observed at 8.88 ppm (1.12τ)
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Ring CH₃ signals at positions 1 and 3 observed at 3.57 ppm (6.43τ) and 3.59 ppm (6.41τ) as two doublets with J values of 1 cycle/second
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Ring CH₃ signals at positions 5 and 8 found at 3.42-3.47 ppm (6.58-6.53τ) as two single peaks
These NMR signals provide a fingerprint for the compound and can be used to verify its identity and purity.
UV-Visible Absorption Spectroscopy
The UV-visible absorption spectrum of Pyroporphyrin dimethyl ester exhibits characteristic features common to porphyrins:
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An intense Soret band in the near-UV region (typically around 400-420 nm)
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Several less intense Q bands in the visible region (500-650 nm)
Although the search results don't provide specific UV-visible data for Pyroporphyrin dimethyl ester, the related compound Protoporphyrin IX dimethyl ester shows a molar extinction coefficient of 171,000 cm⁻¹/M at 407.0 nm, which gives an indication of the magnitude expected for similar porphyrin derivatives .
Mass Spectrometry
Mass spectrometry provides definitive identification of Pyroporphyrin dimethyl ester through its molecular weight and fragmentation pattern. The molecular ion peak [M+H]⁺ appears at m/z 539, corresponding to the molecular formula C₃₂H₃₄N₄O₄ .
Interesting research has demonstrated that when cells are grown with l-methionine-methyl-d₃, the mass spectrum of deuterated Pyroporphyrin dimethyl ester shows an increased molecular weight, indicating the incorporation of deuterium-labeled methyl groups into the porphyrin structure .
Biological Significance and Research Applications
Pyroporphyrin dimethyl ester serves as an important tool in various biochemical and biophysical research areas, particularly in studies related to porphyrin metabolism and applications.
Porphyrin Biosynthesis Research
This compound has been used in studies of porphyrin biosynthesis pathways, particularly in examining the sequence of intermediates in the conversion of uroporphyrinogen III to coproporphyrinogen III and their stepwise enzymatic conversion .
In research with Desulfovibrio bacteria, Pyroporphyrin dimethyl ester has been identified as an intermediate in the biosynthetic pathway leading to the formation of heme. This research has contributed to understanding alternative routes of porphyrin biosynthesis in different organisms .
Biochemical Reagent
Pyroporphyrin dimethyl ester is commercially available as a biochemical reagent for life science research. It can be used as a biological material or organic compound for various research applications, including:
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Studies of porphyrin metabolism
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Investigations of metalloporphyrin formation
Hazard Type | GHS Classification |
---|---|
Skin | H315: Causes skin irritation [Warning Skin corrosion/irritation] |
Eye | H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation] |
Respiratory | H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] |
Safety precautions include:
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Wearing appropriate personal protective equipment (gloves, eye protection, lab coat)
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Working in a well-ventilated area
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Avoiding skin contact
The hazard codes and precautionary statements provide additional guidance for safe handling:
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Hazard Codes: Xi (Irritant)
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Risk Statements: 36/37/38
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Safety Statements: 26-36
Comparison with Related Porphyrin Compounds
Understanding how Pyroporphyrin dimethyl ester relates to other porphyrin derivatives provides valuable context for researchers selecting appropriate compounds for specific applications.
Comparison with Protoporphyrin IX Dimethyl Ester
Protoporphyrin IX dimethyl ester (CAS: 5522-66-7) is another significant porphyrin derivative that differs structurally from Pyroporphyrin dimethyl ester:
Feature | Pyroporphyrin Dimethyl Ester | Protoporphyrin IX Dimethyl Ester |
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Molecular Formula | C₃₂H₃₄N₄O₄ | C₃₆H₃₈N₄O₄ |
Molecular Weight | 538.64 g/mol | 590.71 g/mol |
Key Structural Features | Two propionic acid methyl esters and four methyl groups | Two propionic acid methyl esters, four methyl groups, and two vinyl groups at positions 7 and 12 |
CAS Number | 10589-94-3 | 5522-66-7 |
Melting Point | 217-220°C | 225-228°C |
The presence of vinyl groups in Protoporphyrin IX dimethyl ester represents the key structural difference between these compounds and affects their spectroscopic properties and reactivity .
Comparison with Pemptoporphyrin
Research by Sano and colleagues has examined pemptoporphyrin dimethyl ester, another porphyrin derivative related to Pyroporphyrin dimethyl ester:
Feature | Pyroporphyrin Dimethyl Ester | Pemptoporphyrin Dimethyl Ester |
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Key Structural Features | No vinyl groups | One vinyl group and one hydryl group at positions 2 and 4 (or 4 and 2) |
NMR Characteristics | Ring H signal at 8.88 ppm | Vinyl group signals observed as ABX type with J values of AB = 2 cyc./sec., AX = 12 cyc./sec. and BX = 17 cyc./sec. |
The NMR spectrum of pemptoporphyrin dimethyl ester shows the characteristic signals of a vinyl group, confirming the structural differences between these related porphyrin derivatives .
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